![molecular formula C14H17N3OS B6623951 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide](/img/structure/B6623951.png)
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide is a synthetic organic compound that features an imidazole ring and a phenyl group with a methylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through a multi-step process involving the condensation of glyoxal, ammonia, and an aldehyde. The specific conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid .
-
Attachment of the Phenyl Group: : The phenyl group with a methylsulfanyl substituent can be introduced via a nucleophilic substitution reaction. This involves reacting a halogenated phenyl compound with a thiol under basic conditions to form the methylsulfanylphenyl derivative.
-
Coupling Reaction: : The final step involves coupling the imidazole derivative with the methylsulfanylphenyl derivative. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, converting it to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the imidazole ring or the phenyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (e.g., bromine), nitro compounds, acidic catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives, hydrogenated phenyl groups
Substitution: Halogenated or nitro-substituted imidazole derivatives
科学的研究の応用
Chemistry
In chemistry, 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving imidazole-containing substrates. It may also serve as a ligand in the study of metalloproteins.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it useful in the synthesis of pharmaceuticals and agrochemicals. It can also be used in material science for developing new polymers or coatings.
作用機序
The mechanism by which 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. The phenyl group with the methylsulfanyl substituent can enhance lipophilicity, improving membrane permeability and bioavailability.
類似化合物との比較
Similar Compounds
2-(3-methylimidazol-4-yl)-N-phenylacetamide: Lacks the methylsulfanyl group, resulting in different reactivity and biological activity.
2-(3-methylimidazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, affecting its chemical properties and applications.
Uniqueness
The presence of the methylsulfanyl group in 2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide provides unique chemical reactivity, particularly in oxidation reactions. This functional group also enhances the compound’s potential interactions with biological targets, making it a valuable molecule for research and development.
特性
IUPAC Name |
2-(3-methylimidazol-4-yl)-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-17-10-15-9-12(17)7-14(18)16-8-11-3-5-13(19-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWBNERYSKSHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(=O)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
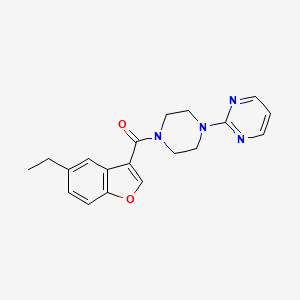
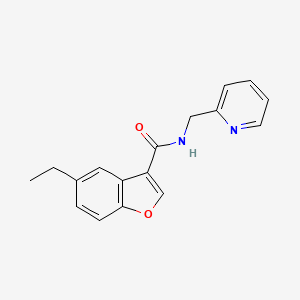
![N-[2-(3-ethoxycyclobutyl)ethyl]-6-thiomorpholin-4-ylpyrimidin-4-amine](/img/structure/B6623876.png)
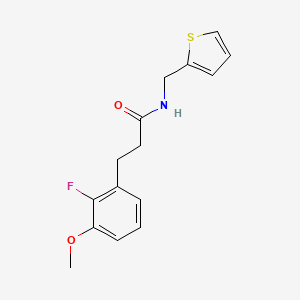
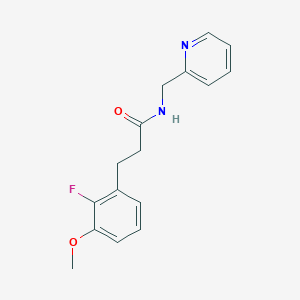
![3-bromo-5-methyl-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridine](/img/structure/B6623897.png)
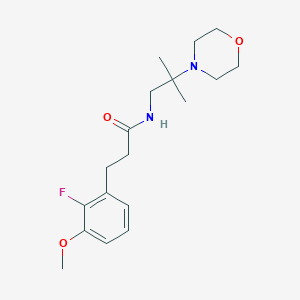
![[4-(5-Chloropyrimidin-4-yl)piperazin-1-yl]-[4-(dimethylamino)pyridin-2-yl]methanone](/img/structure/B6623904.png)
![N-[1-[1-[(2-chlorophenyl)methyl]cyclopropanecarbonyl]azetidin-3-yl]-2-methoxyacetamide](/img/structure/B6623906.png)
![4-[6-(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-4-yl]morpholine](/img/structure/B6623917.png)
![3-chloro-N-[2-(4-methoxyphenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B6623920.png)
![3-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B6623924.png)
![2-methyl-5-propan-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B6623945.png)
![(3-Chlorothiophen-2-yl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623958.png)
